What are the fundamental properties of Anthrimide?
What are the fundamental properties of Anthrimide?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthrimide, also known by its systematic name 1,1'-iminobis(9,10-anthracenedione) or as Dianthrimide, is a complex organic molecule belonging to the class of imides. It is structurally characterized by two anthraquinone moieties linked by an imino bridge.[1] This compound is a dark red, crystalline powder with high thermal stability.[2][3] While its applications in organic electronics have been explored due to its electronic properties and fluorescence, its most established and well-documented use is as a highly sensitive and specific chromogenic reagent for the determination of boron.[1][2][3] This guide provides a detailed overview of the fundamental properties of Anthrimide, including its synthesis, chemical characteristics, and its primary application in analytical chemistry.
Core Properties of Anthrimide
The fundamental chemical and physical properties of Anthrimide are summarized in the table below. These data are compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 82-22-4 | [1][2][3] |
| Molecular Formula | C₂₈H₁₅NO₄ | [1] |
| Molecular Weight | 429.42 g/mol | [2] |
| Appearance | Dark red powder | [2][3] |
| Melting Point | > 300 °C | [3] |
| Boiling Point (est.) | 667.1 ± 55.0 °C at 760 mmHg | [2] |
| Density (est.) | 1.5 ± 0.1 g/cm³ | [2] |
| Solubility | Poorly soluble in most organic solvents. Crystallizable from chlorobenzene or nitrobenzene. | [3] |
Synthesis of Anthrimide
The primary synthetic route to Anthrimide is through a copper-catalyzed Ullmann condensation reaction. This involves the coupling of 1-aminoanthraquinone with 1-chloroanthraquinone.
Experimental Protocol: Ullmann Condensation for Anthrimide Synthesis
Materials:
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1-aminoanthraquinone
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1-chloroanthraquinone
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Copper(I) catalyst (e.g., CuI, Cu₂O)
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High-boiling point, polar, aprotic solvent (e.g., nitrobenzene, N-methylpyrrolidone, or DMF)
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Base (e.g., potassium carbonate)
Procedure:
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In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, combine 1-aminoanthraquinone, 1-chloroanthraquinone, a catalytic amount of a copper(I) salt, and a suitable base in a high-boiling point solvent like nitrobenzene.
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Heat the reaction mixture to a high temperature (typically in the range of 180-210 °C) and maintain it under reflux with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, the mixture is cooled to room temperature.
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The crude product is precipitated by pouring the reaction mixture into a large volume of a non-polar solvent or by steam distillation to remove the high-boiling solvent.
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The precipitated solid is collected by filtration, washed with appropriate solvents to remove unreacted starting materials and byproducts.
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The crude Anthrimide is then purified by crystallization from a high-boiling solvent such as chlorobenzene or nitrobenzene to yield dark red needles or rhombs.[3]
Note: This is a generalized protocol. The specific reaction conditions, including catalyst loading, reaction time, and temperature, would require optimization for optimal yield and purity.
Caption: Synthetic workflow for Anthrimide via Ullmann condensation.
Application in Boron Determination
The most significant application of Anthrimide is in the colorimetric determination of trace amounts of boron.[2][3] In the presence of concentrated sulfuric acid, Anthrimide solution is olive-green. When boron is present, a stable blue-colored complex is formed. The intensity of the blue color is directly proportional to the concentration of boron, and it can be quantified spectrophotometrically by measuring the absorbance at its maximum wavelength of 620 nm.[2][3]
Experimental Protocol: Colorimetric Determination of Boron
The following is a generalized protocol for the determination of boron using Anthrimide. Specific parameters may need to be adjusted based on the sample matrix and instrumentation.
Materials:
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Anthrimide reagent: A 0.02% (w/v) solution of Anthrimide in concentrated sulfuric acid (98%).
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Concentrated sulfuric acid (98%).
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Standard boron solutions for calibration.
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Sample containing an unknown concentration of boron.
Procedure:
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Sample Preparation: A known volume of the sample containing boron is carefully mixed with a specified volume of concentrated sulfuric acid in a suitable container (e.g., a test tube or a cuvette). The high concentration of sulfuric acid is crucial for the reaction.
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Reagent Addition: A precise volume of the Anthrimide reagent is added to the sample-acid mixture.
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Color Development: The solution is thoroughly mixed and allowed to stand for a specific period to ensure complete color development.
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Spectrophotometric Measurement: The absorbance of the resulting blue solution is measured at 620 nm using a spectrophotometer. A blank solution, prepared in the same manner but without the boron-containing sample, is used to zero the instrument.
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Quantification: The concentration of boron in the sample is determined by comparing its absorbance to a calibration curve prepared using standard boron solutions of known concentrations.
Caption: Logical workflow for the colorimetric determination of boron using Anthrimide.
Spectroscopic Data
Detailed and publicly available experimental spectroscopic data such as ¹H-NMR, ¹³C-NMR, and mass spectrometry for Anthrimide are scarce. Researchers requiring this information for structural confirmation would likely need to perform these analyses independently after synthesis and purification.
Signaling Pathways and Other Applications
Currently, there is no scientific literature available to suggest that Anthrimide is involved in any biological signaling pathways. Its primary area of application remains in analytical and materials chemistry. While its potential use in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics, has been noted due to its electronic properties, this is an area of ongoing research rather than an established application.[1]
Safety and Handling
Anthrimide is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
Anthrimide is a well-characterized organic compound with a specific and important application in the analytical determination of boron. Its synthesis via the Ullmann condensation is a standard method for forming its core structure. While its fundamental properties are known, detailed experimental protocols and comprehensive spectroscopic data are not widely disseminated in publicly accessible literature. Future research may further explore its potential in materials science, but its role as a sensitive colorimetric reagent for boron remains its most significant contribution to the scientific community.
